5-Bromo-3-fluoro-2-hexylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluoro-2-hexylthiophene is an organosulfur compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromine, fluorine, and a hexyl group attached to the thiophene ring, making it a versatile building block in organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-hexylthiophene typically involves halogenation and alkylation reactions. One common method is the bromination of 3-fluoro-2-hexylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in large-scale synthesis due to its efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-fluoro-2-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Stille Coupling: Utilizes organotin reagents and palladium catalysts under similar conditions.
Major Products: The major products formed from these reactions include various substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-fluoro-2-hexylthiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-3-fluoro-2-hexylthiophene largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in semiconductors and optoelectronic devices . In biological systems, its mechanism may involve interactions with cellular targets, leading to disruption of cellular processes or inhibition of enzyme activities .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-hexylthiophene: Similar structure but lacks the fluorine atom, which can affect its reactivity and electronic properties.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Contains a boronic acid group, making it useful in different coupling reactions.
Uniqueness: 5-Bromo-3-fluoro-2-hexylthiophene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in various chemical reactions. The hexyl group also contributes to its solubility and processability in organic solvents .
Eigenschaften
Molekularformel |
C10H14BrFS |
---|---|
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
5-bromo-3-fluoro-2-hexylthiophene |
InChI |
InChI=1S/C10H14BrFS/c1-2-3-4-5-6-9-8(12)7-10(11)13-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
PZGNZRUURFZQKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C=C(S1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.